molecular formula C14H8BrNO3 B4305279 2-bromo-7-nitrodibenzo[b,f]oxepine

2-bromo-7-nitrodibenzo[b,f]oxepine

Cat. No.: B4305279
M. Wt: 318.12 g/mol
InChI Key: KPSCPMUNDGOUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-7-nitrodibenzo[b,f]oxepine (Molecular Formula: C14H8BrNO3, Molecular Weight: 318.12 g/mol) is a synthetically accessible small molecule belonging to the dibenzo[b,f]oxepine chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery . The dibenzo[b,f]oxepine core is a privileged structure in medicinal chemistry, with natural and synthetic derivatives exhibiting a wide spectrum of valuable pharmacological activities . These include documented anticancer, anti-inflammatory, antihypertensive, antidepressant, and antimicrobial properties, making this chemotype a versatile starting point for the development of novel therapeutic agents . The specific substitution pattern of bromine and nitro groups on the dibenzooxepine ring system in this compound is particularly valuable for further synthetic elaboration. The bromo substituent serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse chemical spaces, while the nitro group can be reduced to an amine for subsequent functionalization . This makes this compound a highly useful chemical building block for constructing focused libraries and exploring structure-activity relationships (SAR). From a biological perspective, the dibenzo[b,f]oxepine scaffold is structurally analogous to Z-stilbene and is found in several natural products, such as pacharin and the bauhiniastatins, which are known for their potent antiproliferative activities against various human tumor cell lines . Recent research has also explored combining the dibenzo[b,f]oxepine framework with photopharmacological switches, such as azobenzenes, to create hybrid molecules capable of interacting with biological targets like tubulin in a light-dependent manner, offering potential for spatially and temporally precise anticancer therapies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-9-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-11-4-6-13-10(7-11)2-1-9-3-5-12(16(17)18)8-14(9)19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSCPMUNDGOUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-nitrodibenzo[b,f]oxepine typically involves the reaction of 2-bromo-1-nitrobenzene with appropriate phenolic compounds under basic conditions. One common method includes the cyclocondensation of substituted 2-nitro-1-bromobenzene with substituted 2-aminophenols . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as copper may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-bromo-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

    Nucleophilic substitution: Formation of substituted dibenzo[b,f]oxepines.

    Reduction: Formation of 2-amino-7-nitrodibenzo[b,f]oxepine.

    Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

2-bromo-7-nitrodibenzo[b,f]oxepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-7-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Dibenzo[b,f]oxepine Derivatives

Compound Substituents Key Structural Features Electronic Effects (SCS*) Biological Activity
2-Bromo-7-nitrodibenzo[b,f]oxepine C2-Br, C7-NO₂ Steric hindrance at C2; electron withdrawal at C7 Not directly reported Hypothesized microtubule inhibition (inferred)
3-Nitrodibenzo[b,f]oxepine C3-NO₂ Electron withdrawal at C3 Δδ(C3) = −17.8 ppm Anticancer (HeLa, U87 cells)
Azo-dibenzo[b,f]oxepine derivatives Azo groups (E/Z isomers) Photoswitchable geometry Δδ(C7) = −14.34 to −15.84 ppm Photopharmacology, tubulin binding
Methoxy-substituted derivatives C3/C4-OCH₃ Electron donation Δδ(C3) = −0.05 to −0.19 ppm Anti-inflammatory, antipsychotic

*Substituent-induced chemical shifts (SCS) from ¹³C NMR .

  • Electronic Effects : The nitro group at C7 withdraws electron density, altering the aromatic ring’s reactivity. In contrast, methoxy groups (e.g., in 4-methoxy-7-nitrodibenzo[b,f]oxepine ) donate electrons, affecting charge distribution and docking interactions .

Photochemical and Computational Insights

Table 3: Photoisomerization and Docking Data

Compound λ_max (nm) E→Z Conversion (%) Docking Score (kcal/mol) Reference
Azo-dibenzo[b,f]oxepine (7a) 409 85% (390 nm) −8.2
Azo-dibenzo[b,f]oxepine (9e) 535 92% (535 nm) −9.1
This compound Not reported N/A Predicted lower affinity Inferred from
  • Photoisomerization : Azo derivatives achieve >85% E→Z conversion under visible light, enabling spatiotemporal control in photopharmacology . The absence of an azo group in this compound limits this application but may enhance stability.
  • Molecular Docking : Dibenzo[b,f]oxepines with methoxy/nitro groups show docking scores comparable to colchicine (−8.2 to −9.1 kcal/mol) . Bromine’s steric bulk may reduce this score, necessitating structural optimization.

Q & A

Q. How does the compound’s electronic structure influence its interaction with biological targets?

  • Methodological Answer : Perform molecular docking studies (AutoDock Vina) using protein structures (e.g., EGFR kinase domain). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-7-nitrodibenzo[b,f]oxepine
Reactant of Route 2
2-bromo-7-nitrodibenzo[b,f]oxepine

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